2-氯-N-(6-氯-1,3-苯并噻唑-2-基)乙酰胺

描述

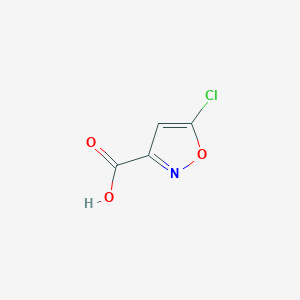

The compound "2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide" is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse pharmacological properties and have been the subject of various synthetic and medicinal chemistry studies.

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminobenzothiazole with chloroacetyl chloride, as seen in the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives . This method is also used in the synthesis of N-(benzo[d]thiazol-2-yl)-4-chlorobenzenesulphonamide (NBTCS) and its metal complexes . The process often involves refluxing in a suitable solvent such as acetone and can yield various benzothiazole acetamide derivatives.

Molecular Structure Analysis

The molecular structure of benzothiazole acetamides can be characterized using various spectroscopic techniques. For instance, the structure of 2-(adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide was confirmed by single crystal X-ray data, which showed that the benzothiazole acetamide moiety adopts an almost planar structure . The molecular structure is crucial for the biological activity of these compounds, as it influences their ability to interact with biological targets.

Chemical Reactions Analysis

Benzothiazole acetamides can participate in further chemical reactions to form more complex structures. For example, N-aryl-2-chloroacetamides serve as doubly electrophilic building blocks for the formation of thiazolo[3,2-a]pyrimidinone products . These reactions often involve the elimination of by-products such as aniline or 2-aminobenzothiazole and can be confirmed through analytical and spectral studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole acetamides, such as solubility, melting point, and molar conductance, can be determined through various analytical methods. The ligand NBTCS and its metal complexes were characterized using UV-Vis, IR, 1H- and 13C-NMR spectroscopies, and elemental analysis . These properties are essential for understanding the behavior of these compounds in biological systems and their potential as pharmaceutical agents.

Antibacterial Studies

Benzothiazole acetamides have been evaluated for their antibacterial activities. The ligand NBTCS and its metal complexes were found to be more active against various microorganisms compared to standard antibiotics . Similarly, novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives containing quinoline linkage exhibited broad-spectrum antibacterial activity . These studies highlight the potential of benzothiazole acetamides as antibacterial agents.

Pharmacological Evaluation

The pharmacological properties of benzothiazole acetamides extend beyond antibacterial activity. For instance, N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs were evaluated for their anti-inflammatory activity and toxicity, demonstrating the potential for discovering new non-toxic anti-inflammatory agents . Docking studies further confirmed the mechanism of action of these compounds as COX-2 inhibitors, aligning with their in vivo anti-inflammatory activity .

Photophysical Properties

The photophysical properties of benzothiazole acetamides are influenced by their molecular structure and hydrogen bonding interactions. N-(benzo[d]thiazol-2-yl) acetamides synthesized by refluxing benzothiazoles with acetic acid showed distinct hydrogen bond-associated assemblies, which are characteristic of the substituent in the benzothiazole moiety . These properties are important for the development of materials with specific optical characteristics.

科学研究应用

抗菌和细胞毒性

研究探索了 2-氯-N-(6-氯-1,3-苯并噻唑-2-基)乙酰胺衍生物的抗菌活性。例如,发现通过与哌啶反应合成的衍生物对致病菌和念珠菌属具有显着的抗菌活性。这些衍生物在 MTT 测定中还表现出细胞毒性,表明它们在抗感染医学应用中的潜力 (Mokhtari 和 Pourabdollah,2013)。

抗癌活性

一些研究集中于 2-氯-N-(6-氯-1,3-苯并噻唑-2-基)乙酰胺衍生物的抗癌潜力。一个显着的应用是合成充当磷酸肌醇 3 激酶 (PI3K) 和雷帕霉素哺乳动物靶蛋白 (mTOR) 抑制剂的化合物,这些是癌症发展中的关键途径。研究表明,某些衍生物对这些途径具有有效的抑制作用,从而为癌症治疗提供了一个有希望的途径 (Stec 等人,2011)。

镇痛性能

对包括衍生自 2-氯-N-(6-氯-1,3-苯并噻唑-2-基)乙酰胺在内的乙酰胺衍生物的镇痛性能的研究显示了其在疼痛管理中的潜力。此类衍生物在各种伤害感受测试中显示出显着的镇痛作用,表明它们在疼痛治疗中的适用性 (Kaplancıklı 等人,2012)。

光伏效率和配体-蛋白质相互作用

2-氯-N-(6-氯-1,3-苯并噻唑-2-基)乙酰胺的衍生物也因其在光伏应用中的潜力而受到研究。对其光化学和热化学性质的研究表明它们适合作为染料敏化太阳能电池 (DSSC) 中的光敏剂。此外,已经进行了分子对接研究以了解这些化合物与环氧合酶 1 (COX1) 等酶的结合相互作用,显示了它们在药物发现和开发中的潜力 (Mary 等人,2020)。

杂环化合物的合成

已探索 2-氯-N-(6-氯-1,3-苯并噻唑-2-基)乙酰胺在合成各种杂环化合物中的作用,证明了其作为有机化学中构建模块的效用。这些化合物在包括药物和材料科学在内的各个领域具有潜在应用 (Mahmood 和 Ahmad,2020)。

安全和危害

The safety information for “2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide” includes hazard statements H302 and H319, indicating that it is harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

属性

IUPAC Name |

2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2OS/c10-4-8(14)13-9-12-6-2-1-5(11)3-7(6)15-9/h1-3H,4H2,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUVJLNSGXUWBNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)SC(=N2)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354093 | |

| Record name | 2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide | |

CAS RN |

3268-75-5 | |

| Record name | 2-Chloro-N-(6-chloro-2-benzothiazolyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3268-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3024776.png)